molecular formula C23H26N2O2 B5017122 3-(4-Benzylpiperidin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione

3-(4-Benzylpiperidin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B5017122
M. Wt: 362.5 g/mol
InChI Key: DLLNEFBJVYNQMD-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperidin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-17-7-9-20(10-8-17)25-22(26)16-21(23(25)27)24-13-11-19(12-14-24)15-18-5-3-2-4-6-18/h2-10,19,21H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLNEFBJVYNQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperidin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable benzylamine derivative, the piperidine ring can be formed through cyclization reactions.

    Introduction of the Pyrrolidine-2,5-dione Moiety: This can be achieved by reacting the piperidine intermediate with a suitable dione precursor under controlled conditions.

    Final Coupling: The final step involves coupling the piperidine and pyrrolidine-2,5-dione intermediates under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperidin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Benzylpiperidin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. It could be used in assays to investigate its binding affinity and specificity.

Medicine

In medicine, this compound may be explored for its therapeutic potential. It could be evaluated for its efficacy in treating various conditions, such as neurological disorders or pain management.

Industry

In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. It may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione
  • 3-(4-Benzylpiperidin-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione
  • 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Uniqueness

3-(4-Benzylpiperidin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to the presence of the 4-methylphenyl group, which may impart distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be explored in terms of its binding affinity, selectivity, and pharmacokinetic profile.

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